molecular formula C7H8N2O4 B2510640 Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate CAS No. 337921-19-4

Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B2510640
CAS No.: 337921-19-4
M. Wt: 184.151
InChI Key: XWASWMYYDMKJAV-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Scientific Research Applications

Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2-butanone with diethyl oxalate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce amine-substituted oxazoles.

Mechanism of Action

The mechanism of action of Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate
  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 8-Carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one

Uniqueness

Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its combination of carbamoyl and methyl groups makes it a versatile intermediate in synthetic chemistry and a compound of interest in medicinal research.

Properties

IUPAC Name

methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-3-4(7(11)12-2)5(6(8)10)9-13-3/h1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWASWMYYDMKJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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